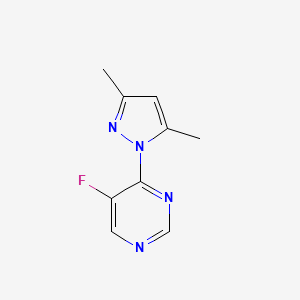

4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluoropyrimidine

Description

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4/c1-6-3-7(2)14(13-6)9-8(10)4-11-5-12-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJVWJWRLPRITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the pyrimidine-pyrazole linkage. In a representative procedure, 2-chloro-5-fluoropyrimidine undergoes coupling with (3,5-dimethyl-1H-pyrazol-1-yl)boronic acid derivatives. For instance, 2-chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-fluoropyrimidine was synthesized using PdCl₂(dppf)·DCM as a catalyst and K₂CO₃ as a base in a 1,4-dioxane/ethanol/water solvent system (3:1:1 ratio). This method achieved yields of 59–69% under reflux conditions (110°C, 12–16 hours).

Table 1: Suzuki-Miyaura Cross-Coupling Conditions

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂(dppf)·DCM (5 mol%) |

| Base | K₂CO₃ |

| Solvent | 1,4-Dioxane/EtOH/H₂O (3:1:1) |

| Temperature | 110°C |

| Reaction Time | 12–16 hours |

| Yield | 59–69% |

Buchwald-Hartwig Amination

Amination of chloropyrimidine precursors with pyrazole derivatives offers an alternative route. Using Pd₂(dba)₃ and xantphos as a ligand system, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluoropyrimidine was obtained via coupling of 2-chloro-5-fluoropyrimidine with 3,5-dimethyl-1H-pyrazole. Reactions conducted in toluene at 100°C for 24 hours yielded 13–28%, highlighting the need for optimization in electron-deficient systems.

Cyclization Strategies

Cyclization reactions provide access to the pyrazole ring from diketone precursors. A patent-described method involves heating 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione at 453–458 K for 2.5 hours. Recrystallization from ethanol/ethyl acetate (1:1) yielded the pyrazolo[1,5-a]pyrimidine scaffold, though adaptations are required for the target compound.

Optimization of Reaction Conditions

Catalyst Systems

Palladium-based catalysts dominate cross-coupling methodologies. Comparative studies indicate PdCl₂(dppf)·DCM outperforms Pd(OAc)₂ in Suzuki reactions, likely due to enhanced stability of the dppf ligand. For Buchwald-Hartwig amination, Pd₂(dba)₃/xantphos systems mitigate side reactions but require rigorous exclusion of oxygen.

Solvent Effects

Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of boronic acids in Suzuki reactions, while toluene’s high boiling point facilitates amination at elevated temperatures. Ethanol/water mixtures enhance yields during recrystallization by modulating solubility.

Temperature and Time Parameters

Elevated temperatures (110–120°C) are critical for Suzuki couplings, whereas Buchwald-Hartwig reactions benefit from prolonged durations (24–48 hours) at moderate temperatures (80–100°C). Overheating in cyclization routes (>460 K) risks decomposition, necessitating precise thermal control.

Industrial-Scale Production Considerations

Scale-up challenges include catalyst recovery and solvent recycling. Industrial protocols emphasize:

- Continuous Flow Systems : To maintain consistent temperature and pressure.

- Green Chemistry Principles : Substituting 1,4-dioxane with cyclopentyl methyl ether (CPME) reduces toxicity.

- Purification Techniques : Chromatography is avoided in favor of recrystallization or distillation for cost efficiency.

Recent Methodological Advances

Recent innovations focus on photoinduced C–H functionalization to bypass pre-functionalized substrates. Preliminary studies using Ir(ppy)₃ photocatalysts demonstrate feasibility for pyrazole-pyrimidine coupling under visible light, though yields remain suboptimal (≤40%).

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

- Substituted derivatives with various functional groups replacing the fluorine atom.

- Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Its applications include:

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, studies have shown that pyrazole derivatives can inhibit the activity of protein kinases, which are crucial in cell signaling pathways related to cancer growth and metastasis .

- Neurological Applications : The compound has been studied for its effects on muscarinic acetylcholine receptors. It acts as a positive allosteric modulator (PAM), enhancing the binding affinity of acetylcholine and potentially offering therapeutic benefits in conditions like Alzheimer's disease .

- Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .

Biological Studies

In biological research, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluoropyrimidine is used to investigate:

- Enzyme Interaction : The compound's ability to interact with enzymes is crucial for understanding its mechanism of action. It has been shown to bind selectively to certain enzymes, influencing their activity and providing insights into metabolic pathways .

- Receptor Modulation : As a PAM at muscarinic receptors, this compound enhances receptor activation by natural ligands, which can be beneficial in studying receptor pharmacology and developing drugs that target these pathways .

Materials Science

The compound also finds applications beyond biology:

- Synthesis of Advanced Materials : this compound can be utilized in the synthesis of metal-organic frameworks (MOFs) and other advanced materials due to its unique structural properties. These materials have applications in gas storage, catalysis, and drug delivery systems.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- Anticancer Studies : A study demonstrated that pyrazole derivatives inhibited specific cancer cell lines by targeting key signaling pathways. The results indicated significant reductions in cell proliferation and increased apoptosis rates in treated cells .

- Neurological Research : Research on the modulation of muscarinic receptors revealed that certain pyrazole derivatives could enhance cognitive function in animal models by increasing acetylcholine receptor activity .

- Material Applications : Investigations into the use of this compound in creating MOFs showed promising results regarding their stability and efficiency in gas adsorption applications.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluoropyrimidine varies depending on its application:

Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity. This is particularly relevant in its potential use as an anticancer or antiviral agent.

Molecular Targets: It targets specific proteins or nucleic acids, interfering with their normal function and leading to therapeutic effects.

Pathways Involved: The compound may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluoropyrimidine with analogs featuring pyrazole, pyrimidine, or fluorinated heterocycles. Key differences in reactivity, biological activity, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison

Key Differences

Electronic Effects: The 5-fluorine in the target compound increases electrophilicity at the pyrimidine ring compared to non-fluorinated analogs (e.g., Compound 4i). This enhances reactivity in nucleophilic substitution reactions . In contrast, Compound 19 contains a pyrrole ring with electron-donating methyl groups, leading to distinct NMR shifts (e.g., δ 10.91 ppm for CH3 in ¹³C-NMR) and altered π-stacking behavior .

Coumarin-containing analogs (e.g., Compound 4i) exhibit fluorescence and photoactivity, which are absent in the target compound .

Synthetic Routes :

- The target compound’s synthesis likely involves direct fluorination of pyrimidine precursors, while Compound 18 and 19 are synthesized via condensation of hydrazides with diketones (e.g., 2,4-pentanedione or 2,5-hexanedione) in acidic conditions .

Research Findings and Implications

- Structural Analysis : SHELX-based crystallography (e.g., SHELXL ) is critical for resolving substituent effects in these compounds. For example, the 3,5-dimethylpyrazole group in the target compound may induce steric hindrance, affecting molecular packing in crystals.

- Thermodynamic Stability: Fluorine’s electronegativity likely improves the thermal stability of the target compound compared to non-fluorinated pyrimidines.

- Drug Design : The combination of fluorine and pyrazole offers a balance between lipophilicity (for membrane permeability) and polarity (for solubility), making it a promising scaffold for kinase inhibitors .

Biological Activity

4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluoropyrimidine is a heterocyclic compound that combines features of both pyrazole and pyrimidine rings. Its unique structure has drawn considerable attention in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 220.25 g/mol |

| CAS Number | 2320376-92-7 |

| Chemical Formula | C9H10FN5 |

The biological activity of this compound primarily involves enzyme inhibition. The compound is believed to bind to the active sites of various enzymes, disrupting their normal functions. This mechanism is particularly relevant in its applications as an anticancer or antiviral agent.

Molecular Targets:

- Enzymes: Inhibits specific enzymes involved in cancer cell proliferation.

- Proteins/Nucleic Acids: Affects cellular pathways related to apoptosis and signal transduction.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. For instance, it has been reported to inhibit the growth of various cancer cell lines through multiple mechanisms:

- Cell Proliferation Inhibition: The compound has demonstrated effectiveness in reducing cell viability in cancer cells (e.g., AGS gastric cancer cells).

- Apoptosis Induction: It triggers apoptotic pathways, leading to increased caspase activity (Caspase-8 and Caspase-9) in treated cells.

- Combination Therapy: When used with established therapies such as trastuzumab or pertuzumab, it enhances the overall anti-proliferative effect.

Study 1: Anticancer Efficacy

In a study examining the effects of this compound on AGS gastric cancer cells:

- Results: The compound reduced cell viability by 50% at a concentration of 10 µM.

- Mechanism: Induced apoptosis through caspase activation and reduced expression of pro-survival proteins.

Study 2: Synergistic Effects with Antibodies

Another study assessed the synergistic effects of this compound with HER2-targeting antibodies:

- Findings: The combination treatment significantly increased apoptosis rates compared to either treatment alone.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3,5-Dimethylpyrazole | Pyrazole ring only | Limited anticancer activity |

| 5-Fluoropyrimidine | Pyrimidine ring only | Antiviral properties |

| 4-(3,5-Dimethylpyrazol-1-yl)-pyrimidine | Lacks fluorine | Moderate anticancer activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluoropyrimidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between fluoropyrimidine precursors and 3,5-dimethylpyrazole derivatives. For example, highlights the use of chloro-pyrimidine intermediates reacted with pyrazole nucleophiles under basic conditions (e.g., NaH or K₂CO₃ in DMF). Optimization strategies include:

- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in cross-coupling steps .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization yields >90% purity .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyrazole C–H signals at δ 6.1–6.3 ppm; pyrimidine fluorine at δ -120 ppm in ¹⁹F NMR) .

- X-ray crystallography : Single-crystal diffraction resolves bond angles and torsion angles (e.g., C–N bond lengths of ~1.33 Å in pyrimidine rings), critical for validating stereoelectronic effects .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 247.0984) .

Advanced Research Questions

Q. How does the electronic environment of the pyrazole and pyrimidine rings influence the biological activity of this compound derivatives?

- Methodological Answer : The 3,5-dimethyl groups on pyrazole enhance lipophilicity, improving membrane permeability, while the 5-fluoro group on pyrimidine acts as a meta-directing electron-withdrawing group, influencing binding to enzymatic pockets. For example:

- Kinase inhibition : Fluorine’s electronegativity stabilizes hydrogen bonds with ATP-binding sites (e.g., in tyrosine kinases), as seen in analogs with IC₅₀ values <1 µM .

- Antimicrobial activity : Pyrimidine derivatives with electron-deficient rings show enhanced activity against S. aureus (MIC: 4 µg/mL) compared to non-fluorinated analogs .

- Structure-activity relationship (SAR) : Methyl groups on pyrazole reduce steric hindrance, allowing better fit in hydrophobic pockets .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to target proteins?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina or Schrödinger Glide simulates ligand-receptor interactions. For example, docking into the EGFR kinase domain (PDB: 1M17) predicts binding energies of -9.2 kcal/mol .

- Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories, identifying key residues (e.g., Lys721 and Asp831) for hydrogen bonding .

- QSAR models : CoMFA or CoMSIA analyses correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How can discrepancies in reported biological activities of this compound analogs be systematically analyzed?

- Methodological Answer : Contradictions often arise from variations in assay design or substituent effects. Resolution strategies include:

- Standardized assays : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer activity) and incubation times (48–72 hours) .

- Meta-analysis : Compare IC₅₀ values across studies, adjusting for differences in solvent (DMSO vs. ethanol) or concentration ranges .

- SAR-driven synthesis : Systematically modify substituents (e.g., replacing 5-fluoro with chloro or methoxy) to isolate electronic vs. steric effects .

Key Notes

- Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on reproducible synthesis/characterization.

- Contradictions in data require systematic SAR or assay standardization to resolve .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.